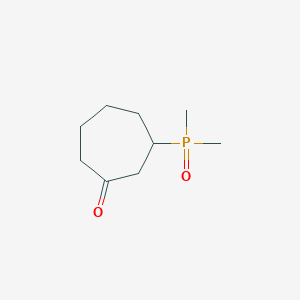
3-Dimethylphosphorylcycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylphosphorylcycloheptan-1-one is a chemical compound with the molecular formula C9H17O2P . It has a molecular weight of 188.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Dimethylphosphorylcycloheptan-1-one is1S/C9H17O2P/c1-12(2,11)9-6-4-3-5-8(10)7-9/h9H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Dimethylphosphorylcycloheptan-1-one is a powder that is stored at room temperature .Applications De Recherche Scientifique
Fluorescent Probes for Protein Studies
3-Dimethylphosphorylcycloheptan-1-one derivatives have been employed as fluorescent probes for studying the unfolding of proteins, particularly human serum albumin (HSA), induced by surfactants like sodium dodecyl sulfate (SDS). These probes respond to changes in polarity and hydrogen-bond-donating ability of their environment, providing valuable insights into the local polarity and acidity changes during the protein unfolding process (Green & Abelt, 2015).
Molecular Docking and Drug Design
3-Dimethylphosphorylcycloheptan-1-one derivatives have also been explored in the context of drug design. The compound 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 3-Dimethylphosphorylcycloheptan-1-one, has been analyzed using various spectroscopic techniques and computational methods. It serves as a foundation for synthesizing nitrogen-containing compounds and has been studied for its interaction with different receptors through molecular docking, highlighting its potential in drug design (Fatima et al., 2021).
Chemical Reactions and Synthesis
Compounds related to 3-Dimethylphosphorylcycloheptan-1-one have been utilized in chemical reactions like the Morita-Baylis-Hillman reaction, showcasing their role in organic synthesis. For example, a practical preparation of 2-hydroxymethyl-2-cyclopenten-1-one was achieved through this reaction, highlighting the compound's significance in the synthesis of complex organic molecules (Ito et al., 2005).
Catalytic and Material Applications
Derivatives of 3-Dimethylphosphorylcycloheptan-1-one have been investigated for their potential in catalysis and material science. For instance, dimethyltin compounds derived from dimethylphosphite, closely related to the structure of 3-Dimethylphosphorylcycloheptan-1-one, have shown potential as proton-conducting materials due to their unique chemical modification and structural properties (Shankar et al., 2013).
Safety and Hazards
The safety information for 3-Dimethylphosphorylcycloheptan-1-one includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
3-dimethylphosphorylcycloheptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O2P/c1-12(2,11)9-6-4-3-5-8(10)7-9/h9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVORKDJQGAVIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

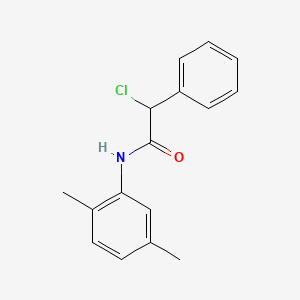
![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)
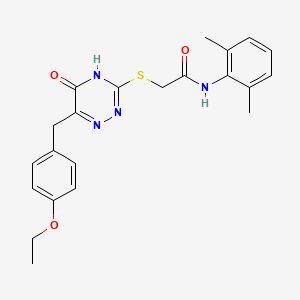

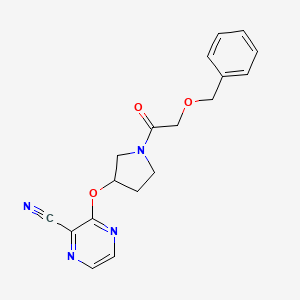
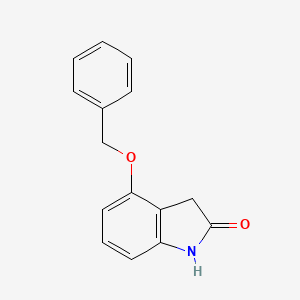
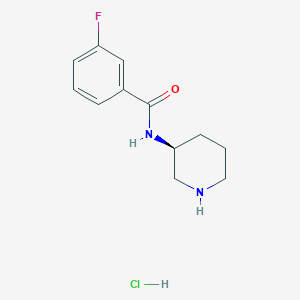
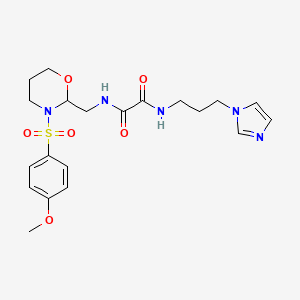
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373049.png)
![(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2373051.png)
![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)
![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride](/img/structure/B2373056.png)